molecular formula C16H14N2O4 B3088046 2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid CAS No. 118071-17-3

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B3088046
CAS No.: 118071-17-3
M. Wt: 298.29 g/mol
InChI Key: WGJRDJZEDCQUGM-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid is an organic compound with the molecular formula C16H14N2O4. It is known for its unique structure, which includes a benzoic acid moiety and a hydrazino group linked to a 4-methylbenzoyl group.

Properties

IUPAC Name

2-[[(4-methylbenzoyl)amino]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-6-8-11(9-7-10)14(19)17-18-15(20)12-4-2-3-5-13(12)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJRDJZEDCQUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid typically involves the reaction of 4-methylbenzoyl chloride with hydrazine to form 4-methylbenzoyl hydrazine. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid
  • 2-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid
  • 2-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}benzoic acid

Uniqueness

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Biological Activity

2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid, also known as a derivative of mefenamic acid, is a compound with significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

  • Chemical Formula : C16H14N2O4
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 118071-17-3
  • Physical Appearance : Yellow crystalline powder
  • Melting Point : 230-233°C
  • Solubility : Slightly soluble in water; highly soluble in organic solvents like methanol and ethanol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino benzoic acid with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The product is purified through recrystallization or column chromatography. Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, making it useful in treating conditions such as arthritis. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Analgesic Effects

The compound has demonstrated analgesic effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate its effectiveness in alleviating pain associated with various conditions, including menstrual cramps and postoperative pain.

Antipyretic Properties

In addition to its anti-inflammatory and analgesic effects, this compound also possesses antipyretic properties, helping to reduce fever.

Toxicity and Safety

Research indicates that while this compound is effective for therapeutic use, it poses risks such as gastrointestinal bleeding and potential kidney and liver damage when misused. Proper safety protocols must be followed during experimentation and application.

Applications in Scientific Research

  • Mechanism of Action Studies : It serves as a model compound for studying the mechanisms by which NSAIDs exert their effects.
  • Pharmacokinetics Research : The compound is used to investigate the absorption, distribution, metabolism, and excretion profiles of NSAIDs.
  • Drug Interaction Studies : It aids in understanding how NSAIDs interact with other pharmaceuticals or biological molecules.

Study on Anti-inflammatory Efficacy

A study investigated the anti-inflammatory efficacy of this compound in animal models of arthritis. Results indicated significant reduction in inflammatory markers and pain scores compared to control groups.

Cytotoxicity Assays

Cytotoxicity assays were performed to evaluate the safety profile of the compound on various cell lines. The results showed that while it has therapeutic benefits, higher concentrations led to cell death, emphasizing the need for careful dosage management.

Current State of Research

Research on this compound is ongoing, focusing on:

  • Enhancing its solubility for better bioavailability.
  • Investigating its potential as a lead compound for developing new anti-inflammatory drugs.
  • Exploring its interactions with novel drug delivery systems.

Future Directions

Future studies may focus on:

  • Developing derivatives with improved solubility and reduced toxicity.
  • Conducting clinical trials to establish efficacy and safety profiles in humans.
  • Investigating potential applications beyond inflammation, such as anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid
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2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid

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